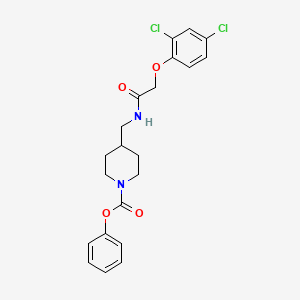

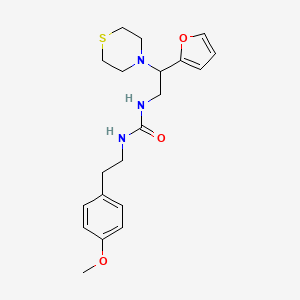

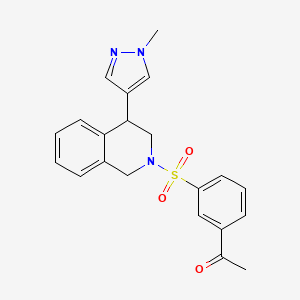

![molecular formula C12H16FN5O2S B2980560 N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine CAS No. 478032-15-4](/img/structure/B2980560.png)

N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine is a useful research compound. Its molecular formula is C12H16FN5O2S and its molecular weight is 313.35. The purity is usually 95%.

BenchChem offers high-quality N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nanocomposite Hydrogels

The compound has been utilized in the synthesis of nanocomposite hydrogels . These hydrogels are synthesized through free radical polymerization and incorporate different forms of SiO2 particles as reinforcement materials. The presence of the compound enhances the swelling properties of the hydrogels, making them more hydrophilic and biocompatible .

Synthons for Heterocycles

It serves as a building block for various heterocyclic compounds. The compound’s derivatives are used to create a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic, and fused heterocyclic derivatives. These derivatives are of significant interest due to their biological activity and potential biomedical applications .

Cationic Amide Monomers

This compound is also known for its role as a cationic amide monomer with high hydrolysis resistance. It exhibits a strong base strength, which makes it reactive with alkyl halide and sulfuric ester to form quaternary ammonium salts .

Fluorinated Building Blocks

In the realm of fluorinated chemistry, the compound is used as a building block. Its fluorinated phenylsulfonyl moiety is particularly valuable for introducing fluorine atoms into other molecules, which can significantly alter their physical and chemical properties .

Organic Synthesis

The compound’s sulfonyl and amine groups make it a versatile reagent in organic synthesis. It can be used to introduce sulfonyl and amino functionalities into organic molecules, which is a crucial step in the synthesis of many pharmaceuticals and agrochemicals .

Medicinal Chemistry

Due to its structural features, the compound is used in medicinal chemistry as an intermediate for the synthesis of various drugs. Its ability to act as a linker or a functional group modifier makes it valuable in drug design and discovery .

Material Science

In material science, the compound’s derivatives are explored for their potential in creating new materials with unique properties. For example, they can be used to modify the surface properties of polymers or to create new types of sensors .

Chemical Reactivity Studies

The compound is studied for its chemical reactivity, providing insights into the mechanisms of reactions involving sulfonyl and amino groups. This knowledge is essential for developing new synthetic methodologies and understanding reaction pathways .

properties

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN5O2S/c1-16(2)11-14-12(17(3)4)18(15-11)21(19,20)10-7-5-9(13)6-8-10/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPYAJJCEKOLOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN(C(=N1)N(C)C)S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

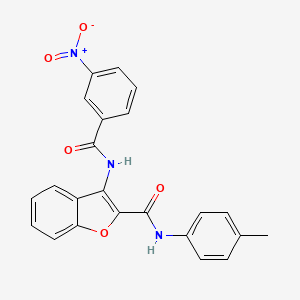

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1H-indole-2-carboxamide](/img/structure/B2980477.png)

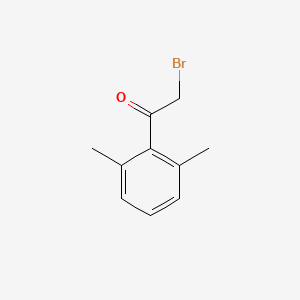

![(2-ethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2980488.png)

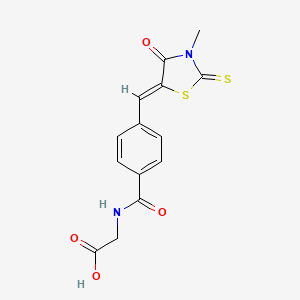

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2980496.png)

![1-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2980498.png)

![(3-Cyano-4-fluorophenyl)-[(2-methyl-1,3-thiazol-4-yl)methyl]cyanamide](/img/structure/B2980500.png)